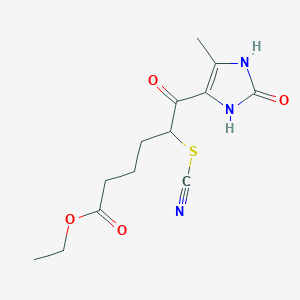![molecular formula C18H25ClN4O B4152028 3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride](/img/structure/B4152028.png)
3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride
Vue d'ensemble
Description
“3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride” typically involves multi-step organic reactions. The starting materials often include 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole and diethylamine. The key steps may involve:
Formation of the pyrazolo[1,5-a]benzimidazole core: This can be achieved through cyclization reactions.
Alkylation: Introduction of the diethylamino group via alkylation reactions.
Hydrochloride formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrazolo[1,5-a]benzimidazole core.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]benzimidazole derivatives: These compounds share the core structure and may have similar biological activities.
Diethylamino-substituted compounds: Compounds with diethylamino groups often exhibit unique pharmacological properties.
Uniqueness
The uniqueness of “3-(Diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride” lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
3-(diethylamino)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-5-21(6-2)12-11-16(23)17-13(3)19-22-15-10-8-7-9-14(15)20(4)18(17)22;/h7-10H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJCTMJTZQKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=C2N(C3=CC=CC=C3N2N=C1C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate](/img/structure/B4151949.png)

![ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4151977.png)
![5-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE](/img/structure/B4151980.png)
![ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4151986.png)

![5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE](/img/structure/B4152005.png)

![3-(5-benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B4152013.png)
![Ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride](/img/structure/B4152019.png)
![Ethyl 2-(morpholin-4-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride](/img/structure/B4152020.png)
![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4152043.png)
![1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4152047.png)
![2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE](/img/structure/B4152052.png)
